molecular formula C18H13F3O4 B13702035 Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate

Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate

Cat. No.: B13702035
M. Wt: 350.3 g/mol
InChI Key: TWUZDIJHLDKBAG-UHFFFAOYSA-N
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Description

Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate is a benzofuran derivative characterized by a hydroxyl group at the 5-position of the benzofuran core, a trifluoromethyl-substituted phenyl ring at the 2-position, and an ethyl ester moiety at the 3-position. This compound was synthesized via a tandem in situ oxidative coupling and cyclization method, yielding 61% as a pale-yellow solid with a melting point of 157–159 °C . Key spectroscopic data include ¹³C NMR (DMSO-d₆): δ = 162.4 (ester carbonyl), 158.1 (hydroxyl-associated carbon), and 111.0–147.9 ppm (aromatic and benzofuran carbons). High-resolution mass spectrometry (HRMS) confirmed the molecular formula C₁₇H₁₃F₃O₄ (calcd. 316.0502; found: 316.0504) .

Properties

Molecular Formula

C18H13F3O4

Molecular Weight

350.3 g/mol

IUPAC Name

ethyl 5-hydroxy-2-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H13F3O4/c1-2-24-17(23)15-13-9-12(22)7-8-14(13)25-16(15)10-3-5-11(6-4-10)18(19,20)21/h3-9,22H,2H2,1H3

InChI Key

TWUZDIJHLDKBAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Tandem In Situ Oxidative Coupling and Cyclization

A prominent and efficient method for synthesizing 5-hydroxybenzofuran derivatives, including ethyl 5-hydroxy-2-arylbenzofuran-3-carboxylates, involves tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds mediated by hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA).

Reaction Scheme and Conditions
  • Reagents : Hydroquinone derivative (bearing substituents such as 4-(trifluoromethyl)phenyl), β-ketoester (e.g., ethyl acetoacetate), PIDA as oxidant, and zinc iodide as catalyst.
  • Solvent : Chlorobenzene.
  • Temperature : Approximately 95 °C.
  • Time : Around 6 hours.
  • Workup : Quenching with water, extraction, drying over anhydrous magnesium sulfate, filtration, concentration, and purification by silica gel chromatography.
Mechanism Overview
  • The process begins with PIDA-mediated oxidation of the hydroquinone to a quinone intermediate.
  • This intermediate undergoes oxidative coupling with the β-dicarbonyl compound via C(sp^2)–H functionalization.
  • Intramolecular cyclization follows, forming the benzofuran ring.
  • Aromatization yields the 5-hydroxybenzofuran product.

Two mechanistic pathways are proposed:

  • Path a : Cyclization occurs on the keto-enol tautomer before aromatization.
  • Path b : Aromatization precedes cyclization.

Experimental evidence favors Path a, as yields decrease with electron-withdrawing groups on hydroquinones, inconsistent with Path b predictions.

Substrate Scope and Yields
  • The method tolerates a variety of β-dicarbonyl compounds and substituted hydroquinones.
  • Yields for ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate reach up to 95%.
  • Electron-withdrawing substituents on the aromatic ring tend to reduce yields.
  • Larger acyl groups on β-ketoesters also decrease product yields due to steric and enolization effects.
Representative Data Table
Compound Example Yield (%) Physical State Melting Point (°C) Key NMR Features (1H, DMSO-d6)
Ethyl 5-Hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate 95 White solid 172–173 δ 9.47 (s, 1H, OH), 7.96 (d, 2H), 4.34 (q, 2H), 1.35 (t, 3H)
Ethyl 2-(Furan-2-yl)-5-hydroxybenzofuran-3-carboxylate 57 Pale yellow solid 155–156 δ 9.51 (s, 1H, OH), 7.98 (dd, 1H), 4.36 (q, 2H), 1.39 (t, 3H)

Note: The 4-(trifluoromethyl)phenyl substituted compound is expected to behave similarly, with possible yield variations due to the electron-withdrawing trifluoromethyl group.

Alternative Synthetic Routes

While the oxidative coupling method is superior in simplicity and yield, other approaches reported in the literature for benzofuran derivatives include:

  • Michael Addition and Cyclization : Traditional methods involve Michael addition of hydroquinones to unsaturated carbonyl compounds followed by cyclization. However, these methods often suffer from limited substrate scope and lower yields.

  • Transition-Metal-Catalyzed C–H Activation : Copper or iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for benzofuran synthesis, but they may require more complex catalysts and conditions.

  • [3+2] Cycloaddition : Formation of dihydrobenzofurans via cycloaddition of quinones with electron-rich olefins, followed by oxidation to benzofurans.

These methods, while useful, are generally less efficient or versatile compared to the PIDA-mediated tandem oxidative coupling.

Summary Table of Key Preparation Method

Aspect Description
Starting Materials Hydroquinone derivatives, β-dicarbonyl compounds (e.g., ethyl acetoacetate)
Catalyst and Oxidant Zinc iodide (ZnI2), Phenyliodine(III) diacetate (PIDA)
Solvent Chlorobenzene
Temperature 95 °C
Reaction Time 6 hours
Workup Water quench, organic extraction, drying, filtration, concentration, silica gel chromatography
Yield Range Moderate to high (up to 95%) depending on substituents
Advantages Simple, scalable, metal-free oxidative coupling, broad substrate scope
Limitations Lower yields with electron-withdrawing groups and bulky β-ketoesters

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3-carboxylates are a versatile class of compounds with diverse pharmacological and material science applications. Below is a detailed comparison of Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate with structurally analogous derivatives:

Key Comparative Analysis

The 5-hydroxy group common to all compounds enables hydrogen bonding, influencing solubility and binding affinity in biological systems.

Synthetic Accessibility :

  • The target compound’s synthesis via oxidative coupling/cyclization offers scalability (61% yield), contrasting with the lower-yield Cu(OTf)₂-catalyzed methods for indole-containing analogs .
  • Piperidine- and hydrazine-modified derivatives require multi-step functionalization, complicating their synthesis.

Melting points are only reported for the target compound (157–159 °C) , limiting direct comparison.

Potential Applications: While biological data are absent in the evidence, structural analogs like the hydrazine derivative suggest applications in medicinal chemistry (e.g., kinase inhibition). The indole-containing compound may have optoelectronic uses due to extended π-systems.

Biological Activity

Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including anticancer, antibacterial, and antifungal activities.

Synthesis and Structural Characteristics

The synthesis of this compound has been documented with a yield of 61%. The compound is characterized as a pale-yellow solid with a melting point ranging from 157 to 159 °C. The structural elucidation was performed using various spectroscopic methods, including 1H^{1}H NMR and 13C^{13}C NMR, which provided insights into its molecular framework .

Spectroscopic Data

Spectroscopic TechniqueData
1H^{1}H NMR δ = 9.47 (s, 1 H), δ = 7.96 (d, J = 9.0 Hz, 2 H), δ = 4.34 (q, J = 7.1 Hz, 2 H), δ = 1.35 (t, J = 7.1 Hz, 3 H)
13C^{13}C NMR δ = 163.3, 160.8, 147.1, 130.8 (2C), 121.4, 106.6
Melting Point 157–159 °C

Anticancer Activity

Research has indicated that compounds containing the benzofuran motif exhibit significant anticancer properties. This compound has been evaluated against various human cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study involving benzo[b]furan derivatives, this compound showed promising antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : A range of human cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549).
  • Results : The compound demonstrated a higher potency compared to standard anticancer agents like Combretastatin-A4 (CA-4), with up to a tenfold increase in activity observed in some cases .

Antibacterial and Antifungal Activity

Beyond its anticancer potential, this compound has also been assessed for its antibacterial and antifungal activities.

Antibacterial Studies

In vitro studies have shown that this compound exhibits significant antibacterial effects against a variety of pathogens:

  • Pathogens Tested : Including but not limited to Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Studies

The antifungal properties have also been evaluated:

  • Fungi Tested : Candida albicans and Aspergillus niger.
  • Findings : this compound demonstrated effective inhibition of fungal growth at low concentrations.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored in several studies:

Structural FeatureBiological Activity
Hydroxyl Group Enhances interaction with target proteins
Trifluoromethyl Group Increases lipophilicity and bioavailability
Benzofuran Core Essential for anticancer activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate with high purity?

  • Methodology : The compound can be synthesized via tandem oxidative coupling and cyclization, as reported in . Key steps include:

  • Catalytic conditions : Use of Cu(OTf)₂ (10 mol%) at 40°C for 1.5 hours to facilitate cyclization.
  • Precursor preparation : Ethyl (E)-3-(substituted aryl)acrylate derivatives react with benzoquinone to form the benzofuran core.
  • Yield optimization : Purification via column chromatography achieves 61% yield (pale-yellow solid, mp 157–159°C) .
    • Characterization : Confirmed by 13C^{13}\text{C} NMR (δ = 162.4, 158.1, 154.6 ppm for carbonyl and aromatic carbons) and HRMS (m/zm/z [M]+^+ calcd: 316.0502) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical workflow :

Spectroscopy : Combine 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and IR to confirm functional groups (e.g., ester, hydroxyl, trifluoromethylphenyl).

Mass spectrometry : HRMS (EI) provides exact mass verification (e.g., m/zm/z 316.0504 observed vs. 316.0502 calculated) .

XRD (if crystalline) : Use SHELX programs for small-molecule refinement, as described in , to resolve crystal structures .

Q. What are the key reactive sites for derivatization?

  • Reactivity hotspots :

  • 5-Hydroxy group : Susceptible to acylation or alkylation (e.g., benzoylation via Friedel-Crafts acylation) .
  • Ester group : Hydrolyzable to carboxylic acid under basic conditions or transesterified with alcohols .
  • Trifluoromethylphenyl ring : Participates in Suzuki-Miyaura cross-coupling for aryl diversification .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting steps :

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., hydroxyl proton broadening in DMSO) .

Dynamic effects : Use variable-temperature NMR to detect conformational equilibria or tautomerism.

Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict NMR shifts and match experimental data .

Q. What strategies optimize the compound’s pharmacological activity while minimizing off-target effects?

  • Structure-activity relationship (SAR) approaches :

  • Halogen substitution : Replace the trifluoromethyl group with bromo/chloro to modulate lipophilicity (logP) and target binding (see ) .
  • Bioisosteric replacement : Substitute the benzofuran core with indole or quinoline moieties (e.g., as in ) to alter π-π stacking interactions .
  • Prodrug design : Convert the ethyl ester to a methyl or tert-butyl ester to enhance bioavailability .

Q. How do steric and electronic factors influence catalytic efficiency in its synthesis?

  • Case study : highlights Cu(OTf)₂-catalyzed cyclization. Key variables:

  • Electron-deficient aryl groups : The 4-(trifluoromethyl)phenyl group enhances electrophilicity, accelerating cyclization.
  • Steric hindrance : Bulky substituents on the benzoquinone precursor reduce yield; optimize via microwave-assisted synthesis to shorten reaction time .

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